molecular formula C10H6F3NO3 B1374936 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 856165-85-0

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1374936
CAS No.: 856165-85-0
M. Wt: 245.15 g/mol
InChI Key: FGLGDRMGIUPUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula C10H6F3NO3 and a molecular weight of 245.15 g/mol. This compound is characterized by the presence of a cyano group (-CN) and a trifluoroethoxy group (-OCH2CF3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 2,2,2-trifluoroethanol.

  • Esterification: The hydroxyl group of 4-hydroxybenzoic acid is converted to an ester using 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Cyanation: The ester is then subjected to a cyanation reaction, where the hydroxyl group is replaced by a cyano group using reagents like hydrogen cyanide (HCN) or sodium cyanide (NaCN).

  • Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and crystallization, helps achieve high purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.

  • Substitution: Substitution reactions can occur at the benzoic acid core, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amines derived from the cyano group.

  • Substitution Products: Derivatives with different functional groups attached to the benzoic acid core.

Scientific Research Applications

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and trifluoroethoxy group play crucial roles in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:

  • 3-Cyano-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of trifluoroethoxy.

  • 3-Cyano-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of trifluoroethoxy.

  • 3-Cyano-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of trifluoroethoxy.

Properties

IUPAC Name

3-cyano-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-8-2-1-6(9(15)16)3-7(8)4-14/h1-3H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLGDRMGIUPUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-formyl-2-[(2,2,2-trifluoroethyl)oxy]benzonitrile (D29; 155 mg, 0.676 mmol) was dissolved in t-butanol (2 ml). A solution of potassium dihydrogen phosphate (23.01 mg, 0.169 mmol) and sodium chlorite (184 mg, 2.029 mmol) in water (2 ml) was added, followed by 2-methyl-2-butene (1.015 ml, 2.029 mmol). The resulting mixture was stirred at room temperature for 4 hrs. A solution of sodium disulfite (450 mg) in water (10 ml) was added carefully. DCM (15 ml) was then added and the phases were separated. The aqueous layer was then extracted once more with DCM (15 ml). The combined organic extracts were passed through a phase separation cartridge, concentrated under vacuum and dried in a vacuum oven to give the title compound as a white solid (173 mg).
Name
5-formyl-2-[(2,2,2-trifluoroethyl)oxy]benzonitrile
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
23.01 mg
Type
reactant
Reaction Step Two
Quantity
184 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.015 mL
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.